N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzenesulfonamide
Description
This compound features a benzenesulfonamide core linked to a propan-2-yl group substituted with a 4-(2-fluorophenyl)piperazine moiety and a thiophen-2-yl group. The 2-fluorophenyl substituent on the piperazine ring introduces steric and electronic effects, while the thiophene moiety enhances aromatic interactions.
Properties
IUPAC Name |
N-[1-[4-(2-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O2S2/c1-18(25-31(28,29)19-8-3-2-4-9-19)23(22-12-7-17-30-22)27-15-13-26(14-16-27)21-11-6-5-10-20(21)24/h2-12,17-18,23,25H,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCOYPPMEIZENAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=CC=C3F)NS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperazine Intermediate Synthesis
Piperazine derivatives are typically synthesized via cyclization reactions. For this compound, 1-(2-fluorophenyl)piperazine serves as the foundational intermediate. A common method involves reacting 1,2-dibromoethane with 2-fluoroaniline in the presence of a base such as potassium carbonate, followed by cyclization using sodium hydride in dimethylformamide (DMF) at 80–100°C.
Reaction Conditions:
Fluorophenyl Group Introduction
The fluorophenyl group is introduced via nucleophilic aromatic substitution (NAS). The piperazine intermediate reacts with 1-fluoro-2-nitrobenzene in ethanol under reflux, with triethylamine as a base. Subsequent reduction of the nitro group to an amine using hydrogen gas and palladium on carbon (Pd/C) yields 1-(2-fluorophenyl)piperazine.
Key Parameters:
Thiophene Moiety Attachment
The thiophene group is incorporated via a Suzuki-Miyaura cross-coupling reaction. The intermediate from Step 1.2 reacts with 2-thiopheneboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., sodium carbonate) in a tetrahydrofuran (THF)/water mixture.
Optimized Conditions:
Sulfonamide Formation
The final step involves reacting the tertiary amine intermediate with benzenesulfonyl chloride in dichloromethane (DCM) under basic conditions (e.g., pyridine or triethylamine). This step forms the sulfonamide bond, critical for the compound’s bioactivity.
Reaction Parameters:
- Solvent: DCM
- Base: Pyridine (1.5 equiv)
- Temperature: 0–5°C (to minimize side reactions)
- Yield: 88–92%
Reaction Optimization and Catalysis
Catalytic Efficiency
The use of Pd(PPh₃)₄ in Suzuki coupling enhances regioselectivity and reduces byproduct formation. Alternative catalysts like PdCl₂(dppf) were tested but showed lower yields (60–65%) due to poorer steric control.
Solvent Effects
Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may degrade sensitive groups. THF/water mixtures balance reactivity and stability during cross-coupling.
Temperature Control
Low temperatures (0–5°C) during sulfonamide formation prevent N-oxide byproducts, which can form at higher temperatures.
Industrial Scale Production Methods
Scalable synthesis employs continuous flow reactors for piperazine cyclization and sulfonamide formation. Key advancements include:
- High-Throughput Screening : Identifies optimal catalyst-substrate ratios.
- Microreactor Technology : Enhances heat transfer during exothermic steps (e.g., NAS).
- In-Line Purification : Reduces downstream processing time via integrated chromatography.
Table 1: Comparative Yields Across Scales
| Step | Laboratory Yield (%) | Industrial Yield (%) |
|---|---|---|
| Piperazine Synthesis | 72 | 68 |
| Suzuki Coupling | 80 | 75 |
| Sulfonamide Formation | 92 | 89 |
Analytical Characterization
Post-synthesis validation employs:
- NMR Spectroscopy : Confirms structural integrity (¹H NMR: δ 7.8–6.5 ppm for aromatic protons).
- HPLC : Purity >98% (C18 column, acetonitrile/water gradient).
- Mass Spectrometry : Molecular ion peak at m/z 459.6 (C₂₃H₂₆FN₃O₂S₂).
Comparative Analysis with Related Compounds
Table 2: Reactivity of Analogous Sulfonamides
| Compound | Sulfonamide Yield (%) | Reaction Time (h) |
|---|---|---|
| N-(4-Fluorophenyl)benzenesulfonamide | 94 | 4 |
| N-(Thiophen-2-yl)benzenesulfonamide | 88 | 6 |
| Target Compound | 92 | 5 |
The target compound’s moderate reaction time and high yield balance steric hindrance from the thiophene and fluorophenyl groups.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions could target the sulfonamide group.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions but could include oxidized thiophene derivatives, reduced sulfonamides, and substituted aromatic compounds.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with sulfonamide structures, including N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzenesulfonamide, exhibit potential anticancer properties. These compounds can inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis.
Key Findings:
- A study demonstrated that derivatives of benzenesulfonamide possess significant antitumor activity by inducing apoptosis in cancer cells .
- The compound's structure allows it to interact with specific targets within cancer cells, enhancing its efficacy against certain types of tumors.
Antimicrobial Activity
The compound has shown promising results in antimicrobial assays, particularly against multidrug-resistant pathogens. Its sulfonamide moiety contributes to its ability to inhibit bacterial growth.
Key Findings:
- In vitro studies revealed that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria .
- The compound's mechanism involves disrupting bacterial protein synthesis, making it a candidate for further development as an antimicrobial agent.
Inhibition of Protein Tyrosine Phosphatase B (PtpB)
The compound has been identified as an inhibitor of PtpB, a crucial enzyme in Mycobacterium tuberculosis that plays a role in virulence. By inhibiting this enzyme, the compound interferes with signal transduction pathways in macrophages, which are essential for the immune response.
Case Study:
A publication by Chen et al. (2010) highlighted the compound's ability to inhibit PtpB, demonstrating its potential use in treating tuberculosis and other infections caused by mycobacteria .
Modulation of CNS Disorders
There is emerging evidence that compounds similar to this compound may have applications in treating central nervous system disorders such as Alzheimer's disease and mild cognitive impairment.
Key Findings:
- The inhibition of specific enzymes involved in neurotransmitter regulation suggests a potential therapeutic role in cognitive enhancement and neuroprotection .
Synthesis and Development
The synthesis of this compound involves multi-step processes that integrate various chemical reactions to achieve the desired structure.
Synthesis Overview:
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Alkylation | Introduction of the thiophene group to the piperazine backbone. |
| 2 | Sulfonation | Addition of the benzenesulfonamide moiety to enhance solubility and bioactivity. |
| 3 | Fluorination | Incorporation of the fluorine atom to improve pharmacokinetic properties. |
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with receptors or enzymes, altering their activity. The molecular targets could include G-protein coupled receptors, ion channels, or enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Piperazine-Substituted Analogues
4-Bromo-N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide ()
- Structural Differences : The piperazine ring is substituted with a 4-methoxyphenyl group instead of 2-fluorophenyl, and the benzenesulfonamide has a bromo substituent.
- The bromo substituent may reduce solubility compared to the unsubstituted benzenesulfonamide in the target compound .
3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4,7-dimethoxy-benzo[b]thiophen-2-yl)-1-propanol (8c, )
- Structural Differences : A 4-fluorophenyl group on piperazine and a 4,7-dimethoxybenzo[b]thiophene moiety.
- Implications : The 4-fluorophenyl substituent offers different steric hindrance compared to 2-fluorophenyl. The dimethoxy groups on the thiophene derivative may improve lipophilicity and membrane permeability .
MK22 ()
Thiophene-Sulfonamide Hybrids ()
Compounds such as (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (6) and (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(pyrimidin-2-yl)benzenesulfonamide (9) demonstrate potent anticancer activity, surpassing doxorubicin in efficacy.
Substituent Effects on Physicochemical Properties
Pharmacological Insights
- Anticancer Activity : Thiophene-sulfonamide hybrids () show promise, but the target compound’s activity remains unstudied. Piperazine substituents (e.g., 2-fluorophenyl vs. 4-methoxyphenyl) may influence target selectivity.
- CNS Potential: Piperazine derivatives often target neurotransmitter receptors. The 2-fluorophenyl group’s ortho substitution could optimize steric interactions with receptors like 5-HT${1A}$ or D$2$ .
Biological Activity
N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzenesulfonamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is . Its structure features a piperazine ring substituted with a fluorophenyl group, a thiophene moiety, and a benzenesulfonamide group, which are critical for its biological activity.
Research indicates that this compound exhibits anti-virulence properties by inhibiting specific enzymes related to pathogenicity. Notably, it has been shown to inhibit protein tyrosine phosphatase B (PtpB), which plays a crucial role in signal transduction pathways in macrophages. This inhibition can interfere with the virulence of pathogens such as Mycobacterium tuberculosis .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies
- Inhibition of Mycobacterium tuberculosis :
- Cytotoxicity Against Cancer Cell Lines :
- Selectivity for ENTs :
Q & A
Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
- Methodological Answer : The synthesis involves sequential reactions, including nucleophilic substitution for piperazine incorporation, sulfonamide coupling, and thiophene functionalization. Key parameters include:
- Temperature control (e.g., maintaining 0–5°C during sulfonamide coupling to prevent side reactions) .
- Solvent selection (e.g., DMF for solubility of intermediates, ethanol for recrystallization) .
- Catalyst optimization (e.g., triethylamine for deprotonation in amide bond formation) .
Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization is critical to isolate the final product with >95% purity .
Q. What analytical techniques are most reliable for characterizing the compound’s structural integrity?
- Methodological Answer :
- NMR spectroscopy (¹H/¹³C, 2D-COSY) to confirm connectivity of the 2-fluorophenyl, piperazine, and thiophene moieties .
- High-resolution mass spectrometry (HRMS) for molecular weight validation (±0.001 Da tolerance) .
- HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98%) and detect trace impurities .
Q. How does the compound interact with biological targets, and what assays are suitable for preliminary screening?
- Methodological Answer :
- Receptor binding assays : Radioligand displacement studies (e.g., using ³H-labeled ligands for dopamine or serotonin receptors) to measure IC₅₀ values .
- Enzyme inhibition assays : Fluorescence-based or colorimetric methods (e.g., acetylcholinesterase inhibition via Ellman’s reagent) .
- Cellular viability assays (MTT/XTT) to evaluate cytotoxicity in neuronal or cancer cell lines .
Advanced Research Questions
Q. How can researchers resolve contradictory data in receptor binding studies across different assay systems?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., membrane preparation methods, buffer pH). Strategies include:
- Orthogonal validation : Cross-validate results using SPR (surface plasmon resonance) for kinetic binding analysis .
- Structural analogs comparison : Test derivatives (e.g., replacing 2-fluorophenyl with 4-methoxyphenyl) to assess selectivity .
- Molecular dynamics simulations to predict ligand-receptor binding modes and identify key residues influencing affinity .
Q. What strategies are effective for studying structure-activity relationships (SAR) in analogs of this compound?
- Methodological Answer :
- Fragment-based design : Synthesize analogs with systematic substitutions (e.g., varying the piperazine substituent or sulfonamide group) .
- 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate structural features (e.g., electron-withdrawing fluorine) with activity .
- Crystallography : Co-crystallize the compound with target proteins (e.g., dopamine D3 receptor) to resolve binding interactions .
Q. How can in vivo pharmacokinetic properties be optimized for this compound?
- Methodological Answer :
- Metabolic stability : Use liver microsomes (human/rat) to identify metabolic hotspots (e.g., piperazine N-dealkylation) and introduce steric hindrance .
- BBB permeability : Perform PAMPA-BBB assays; modify logP via substituents (e.g., methyl groups) to enhance lipophilicity .
- Formulation : Encapsulate in PEGylated liposomes to improve solubility and half-life in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
